

JNJ-40929837 Succinate: A Technical Guide to its LTA4H Inhibition Pathway

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Compound of Interest		
Compound Name:	JNJ-40929837 succinate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-40929837 succinate is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. This technical guide provides an in-depth overview of the core mechanism of action of JNJ-40929837, focusing on its interaction with the LTA4H pathway. It includes available quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of inflammatory diseases and the development of novel therapeutics targeting the leukotriene pathway.

Introduction to Leukotriene A4 Hydrolase (LTA4H)

Leukotriene A4 hydrolase (LTA4H) is a cytosolic enzyme that catalyzes the final and rate-limiting step in the biosynthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory lipid mediator.[1][2] LTA4H converts the unstable epoxide intermediate, leukotriene A4 (LTA4), into LTB4.[3] LTB4 is a potent chemoattractant for neutrophils and other immune cells, playing a crucial role in the initiation and amplification of inflammatory responses.[4] Consequently, inhibiting LTA4H to reduce LTB4 production presents a promising therapeutic strategy for a variety of inflammatory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and arthritis.[1][5]



Beyond its hydrolase activity, LTA4H also possesses an aminopeptidase function, capable of degrading the tripeptide Pro-Gly-Pro (PGP), a chemoattractant for neutrophils.[6] This dual functionality positions LTA4H as a complex regulator of inflammation.

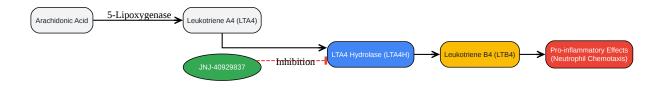
JNJ-40929837 Succinate: Mechanism of Action

JNJ-40929837 is an orally active and selective inhibitor of LTA4H.[7] Its primary mechanism of action is the direct inhibition of the hydrolase function of the LTA4H enzyme. By blocking the conversion of LTA4 to LTB4, JNJ-40929837 effectively reduces the levels of this potent proinflammatory mediator.[8] Clinical studies have demonstrated that administration of JNJ-40929837 leads to a substantial decrease in LTB4 production in both whole blood and sputum. [8]

Furthermore, JNJ-40929837 has been shown to inhibit the aminopeptidase activity of LTA4H, leading to an accumulation of serum Pro-Gly-Pro (PGP).[6][7]

Signaling Pathway of LTA4H Inhibition by JNJ-40929837

The inhibition of LTA4H by JNJ-40929837 directly impacts the arachidonic acid cascade, a key pathway in the inflammatory response.



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JNJ-40929837 inhibits LTA4H, blocking LTB4 production.

Quantitative Data

While specific IC50 and Ki values for JNJ-40929837 are not readily available in the public domain, it is consistently described as a "potent" inhibitor of LTA4H. One source indicates a potency for LTA4H inhibition of 1 nM.[9] Clinical trial data provides evidence of its in vivo efficacy.



Parameter	Organism	Assay System	Value	Reference
LTA4H Inhibition	Human	In vitro	1 nM	[9]
LTB4 Reduction	Human	Ex vivo stimulated whole blood	>95% inhibition at doses of 100 mg	[4]
LTB4 Reduction	Human	Sputum	92% reduction	[4]

Experimental Protocols In Vitro LTA4H Enzymatic Assay (General Protocol)

This protocol provides a general framework for assessing the hydrolase activity of LTA4H in the presence of an inhibitor.

Materials:

- · Recombinant human LTA4H enzyme
- Leukotriene A4 (LTA4) methyl ester
- Test inhibitor (e.g., JNJ-40929837)
- Reaction Buffer: 10 mM sodium phosphate, pH 7.4, 4 mg/mL BSA, 2.5% v/v DMSO
- 50 mM NaOH in cold acetone
- ELISA kit for LTB4 quantification

Procedure:

 Substrate Preparation: Prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone under a nitrogen atmosphere at 25°C for 60 minutes. The resulting LTA4 solution should be freshly prepared and diluted in the reaction buffer.[10]

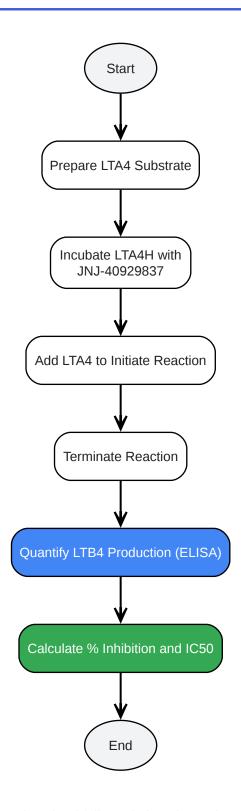
Foundational & Exploratory





- Enzyme Inhibition: Incubate 300 ng of recombinant human LTA4H with the test inhibitor at the desired final concentration in 180 μL of reaction buffer for 15 minutes at 37°C.[10]
- Reaction Initiation: Add 20 μ L of the freshly prepared LTA4 solution (final concentration of 150 nM) to initiate the enzymatic reaction (final volume of 200 μ L). Incubate for 10 minutes at 37°C.[10]
- Reaction Termination: Stop the reaction by diluting the mixture 20-fold with the assay buffer.
 [10]
- Quantification: Measure the amount of LTB4 produced using a commercially available ELISA kit, following the manufacturer's instructions.
- Data Analysis: Calculate the percent inhibition of LTA4H activity relative to a vehicle control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against a range of inhibitor concentrations.





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Workflow for the in vitro LTA4H enzymatic assay.

Ex Vivo Whole Blood LTB4 Measurement



This protocol outlines the measurement of LTB4 production in whole blood samples following ex vivo stimulation.

Materials:

- Human whole blood collected in heparinized tubes
- Calcium ionophore A23187
- RPMI 1640 medium
- ELISA kit for LTB4 quantification

Procedure:

- Blood Dilution: Dilute fresh heparinized whole blood 1:1 with RPMI 1640 medium.
- Stimulation: Aliquot 200 μ L of the diluted blood into a microtiter plate. Add calcium ionophore A23187 to a final concentration of 10 μ M to stimulate LTB4 production. Incubate at 37°C for 30 minutes.
- Sample Preparation: Centrifuge the plate to separate the plasma.
- Quantification: Measure the LTB4 concentration in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.

Bronchial Allergen Challenge (BAC) in Mild Atopic Asthma (Clinical Trial NCT01241422)

This section summarizes the key aspects of the clinical trial protocol used to evaluate JNJ-40929837.

Study Design: A double-blind, 3-period crossover study in patients with mild, atopic asthma.[8]

Treatment Arms:

JNJ-40929837: 100 mg/day for 6 days, followed by 50 mg on day 7.[8]

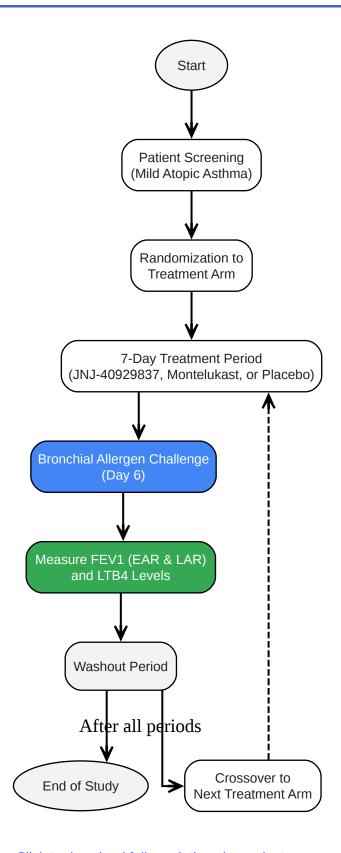


- Montelukast: 10 mg/day for 6 days.
- Placebo.

Procedure:

- Screening: Patients undergo screening to confirm mild atopic asthma and sensitivity to a specific allergen.
- Treatment Period: Patients are randomized to one of the three treatment arms for a 7-day period.
- Bronchial Allergen Challenge: On day 6 of each treatment period, patients undergo a bronchial allergen challenge. This involves the inhalation of doubling concentrations of the specific allergen to which they are sensitive.[8]
- Outcome Measures:
 - Primary Outcome: Late Asthmatic Response (LAR), measured as the maximal percent reduction in Forced Expiratory Volume in 1 second (FEV1) between 3 and 10 hours postchallenge.[8]
 - Secondary Outcomes: Early Asthmatic Response (EAR, 0-2 hours post-challenge),
 changes in FEV1, and LTB4 levels in whole blood and sputum.[8]
- Washout Period: A washout period is implemented between each treatment period.





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Clinical trial workflow for the bronchial allergen challenge.



Quantification of Pro-Gly-Pro (PGP) in Serum by LC-MS/MS

This protocol describes a method for the sensitive and selective quantification of PGP in plasma samples.

Materials:

- · Human plasma samples
- Isotope-labeled internal standard (e.g., PGP-d5)
- Acetonitrile
- · Formic acid
- LC-MS/MS system

Procedure:

- Sample Preparation:
 - Thaw plasma samples on ice.
 - \circ To 100 µL of plasma, add the internal standard.
 - Precipitate proteins by adding 400 μL of cold acetonitrile.
 - Vortex and centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the sample in a suitable mobile phase.
- LC-MS/MS Analysis:



- Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for PGP and its internal standard.
- Data Analysis:
 - Construct a standard curve using known concentrations of PGP.
 - Quantify the concentration of PGP in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[11][12]

Conclusion

JNJ-40929837 succinate is a well-characterized, potent inhibitor of LTA4H. Its mechanism of action involves the direct inhibition of the hydrolase activity of the enzyme, leading to a significant reduction in the production of the pro-inflammatory mediator LTB4. While clinical trials in asthma did not demonstrate efficacy in terms of the late asthmatic response, the compound clearly showed target engagement. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers studying the LTA4H pathway and the development of anti-inflammatory therapeutics. Further investigation into the dual inhibition of LTA4H's hydrolase and aminopeptidase activities may provide deeper insights into the complex role of this enzyme in inflammatory processes.

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